N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C18H19ClFN3OS and its molecular weight is 379.88. The purity is usually 95%.
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Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound with potential therapeutic applications, particularly in oncology and pharmacology. Its unique molecular structure, featuring a dimethylaminoethyl group and a fluorobenzo[d]thiazole moiety, suggests significant biological activity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H16FN3OS
- Molecular Weight : Approximately 353.84 g/mol
- CAS Number : 1216545-86-6
The compound's structure includes:
- A dimethylaminoethyl group which may enhance solubility and interaction with biological targets.
- A fluorobenzo[d]thiazole moiety that can influence pharmacokinetics and receptor binding.
Binding Affinity
Studies indicate that compounds with similar structures exhibit significant binding affinity to various biological targets. The interaction studies involving this compound typically focus on its ability to bind to specific receptors involved in cancer progression and inflammation. The unique combination of functional groups in this compound may enhance its selectivity and potency against certain targets.
Antitumor Activity
Research has shown that benzamide derivatives can inhibit tumor growth through several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells, thereby exerting antitumor effects .
- Cell Cycle Regulation : Compounds like this compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation .
Case Studies
- In Vitro Studies : In laboratory settings, this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer models. The compound's mechanism involved the induction of apoptosis through the activation of caspase pathways .
- Animal Models : Preclinical studies using murine models showed that administration of this compound led to a marked reduction in tumor size compared to control groups. Histological analysis indicated that the compound effectively inhibited angiogenesis within tumors .
Comparative Analysis with Related Compounds
Compound Name | Molecular Weight | Biological Activity | Mechanism |
---|---|---|---|
This compound | 353.84 g/mol | Antitumor | DHFR inhibition, apoptosis induction |
Benzamide Riboside | Varies | Antitumor | Downregulation of DHFR |
4-Chloro-benzamide Derivatives | Varies | Moderate antitumor activity | RET kinase inhibition |
This table illustrates the comparative biological activities of related compounds, emphasizing the potential of this compound as a potent antitumor agent.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS.ClH/c1-21(2)11-12-22(17(23)13-7-4-3-5-8-13)18-20-16-14(19)9-6-10-15(16)24-18;/h3-10H,11-12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSLMMKGCMPODS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.